molecular formula C12H23BrO B13554343 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane

1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane

Cat. No.: B13554343
M. Wt: 263.21 g/mol
InChI Key: AOBVUFNVRIVAJE-UHFFFAOYSA-N
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Description

1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane (CAS No. 1249024-52-9) is a brominated cyclohexane derivative with the molecular formula C₁₂H₂₃BrO and a molecular weight of 263.21 g/mol . It is classified as an organic building block, commonly used in synthetic chemistry for constructing complex molecules. The compound features a cyclohexane ring substituted with a bromine atom and a branched ether group (4-methylpentan-2-yloxy), which introduces steric hindrance and influences its reactivity. Commercial samples typically have a purity of 98%, with availability in 1g, 2.5g, and 5g quantities, though some suppliers list it as discontinued .

Key properties:

  • Boiling point: Not explicitly reported in available literature.
  • Storage: Standard conditions for halogenated hydrocarbons (ambient temperature, inert atmosphere).
  • Applications: Primarily used in research settings for nucleophilic substitution reactions or as a precursor in organometallic synthesis .

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-bromo-2-(4-methylpentan-2-yloxy)cyclohexane

InChI

InChI=1S/C12H23BrO/c1-9(2)8-10(3)14-12-7-5-4-6-11(12)13/h9-12H,4-8H2,1-3H3

InChI Key

AOBVUFNVRIVAJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OC1CCCCC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane can be synthesized through the bromination of 2-((4-methylpentan-2-yl)oxy)cyclohexane. The reaction typically involves the use of bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium alkoxide (NaOR), or ammonia (NH3) in solvents like ethanol or water.

    Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of 2-((4-methylpentan-2-yl)oxy)cyclohexanol or other substituted cyclohexanes.

    Elimination Reactions: Formation of alkenes such as 1-((4-methylpentan-2-yl)oxy)cyclohexene.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 1-bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane with three analogous brominated cyclohexane derivatives, focusing on molecular structure, substituent effects, and commercial availability.

1-Bromo-2-(pentyloxy)cyclohexane (CAS 1247608-91-8)

  • Molecular formula : C₁₁H₂₁BrO
  • Molecular weight : 249.19 g/mol
  • Substituents : A linear pentyloxy group replaces the branched 4-methylpentan-2-yloxy group.
  • Key differences: Lower molecular weight due to the absence of a methyl branch in the ether substituent. Similar purity (98%) but discontinued across all package sizes (1g, 250mg, 500mg) .

1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane (CAS 232602-77-6)

  • Molecular formula : C₉H₁₁Br₂ClF₃
  • Molecular weight : 367.45 g/mol
  • Substituents : A bromo-chloro-trifluoroethyl group introduces multiple halogens.
  • Key differences :
    • Higher molecular weight and increased halogen density, suggesting utility in cross-coupling reactions or as a fluorinated building block.
    • Greater electrophilicity due to electron-withdrawing trifluoromethyl and chlorine groups.
    • Available at 97% purity, emphasizing niche applications in fluoroorganic chemistry .

1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS 14737-09-8)

  • Molecular formula : C₇H₁₀Br₂F₂
  • Molecular weight : 308.97 g/mol
  • Substituents : A bromodifluoromethyl group replaces the ether functionality.
  • Dual bromine atoms enable sequential substitution reactions, unlike the single reactive site in the parent compound. Purity: 97%, marketed for specialized synthetic pathways .

Structural and Reactivity Analysis

Substituent Effects
  • Branched vs. linear ether groups : The 4-methylpentan-2-yloxy group in the parent compound imposes greater steric hindrance than the linear pentyloxy group in 1-bromo-2-(pentyloxy)cyclohexane, which may slow reaction kinetics in sterically demanding processes .
  • Halogen diversity : Compounds with multiple halogens (e.g., bromine/chlorine/fluorine in CAS 232602-77-6) exhibit enhanced electrophilicity and versatility in forming carbon-heteroatom bonds .

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